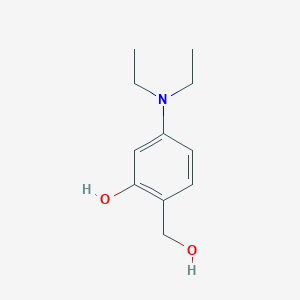

5-(Diethylamino)-2-(hydroxymethyl)phenol

Description

5-(Diethylamino)-2-(hydroxymethyl)phenol is a phenolic derivative characterized by a diethylamino group at the 5-position and a hydroxymethyl group at the 2-position of the benzene ring. This compound is of interest due to its structural features, which enable diverse applications in coordination chemistry, medicinal chemistry, and materials science. The hydroxymethyl group enhances hydrophilicity and hydrogen-bonding capacity, while the diethylamino group contributes to electron-donating effects and lipophilicity.

Properties

Molecular Formula |

C11H17NO2 |

|---|---|

Molecular Weight |

195.26 g/mol |

IUPAC Name |

5-(diethylamino)-2-(hydroxymethyl)phenol |

InChI |

InChI=1S/C11H17NO2/c1-3-12(4-2)10-6-5-9(8-13)11(14)7-10/h5-7,13-14H,3-4,8H2,1-2H3 |

InChI Key |

JKOBCVQSFLQHJE-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)C1=CC(=C(C=C1)CO)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Diethylamino)-2-(hydroxymethyl)phenol can be achieved through several synthetic routes. One common method involves the formylation of phenol derivatives using formamidine acetate and acetic anhydride . This method is advantageous because it does not require high temperatures or the addition of strong acids or bases.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale chemical synthesis processes. These processes are designed to maximize yield and purity while minimizing costs and environmental impact. The specific details of these industrial methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

5-(Diethylamino)-2-(hydroxymethyl)phenol undergoes various chemical reactions, including:

Oxidation: This reaction involves the loss of electrons and can result in the formation of quinones or other oxidized products.

Reduction: This reaction involves the gain of electrons and can convert the compound into more reduced forms.

Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reaction conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. Reaction conditions such as temperature, pressure, and solvent choice can significantly influence the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce quinones, while reduction reactions may yield more reduced phenolic compounds.

Scientific Research Applications

5-(Diethylamino)-2-(hydroxymethyl)phenol has a wide range of scientific research applications, including:

Chemistry: It is used as a reagent in various organic synthesis reactions.

Biology: It can be used in biochemical assays to study enzyme activity and other biological processes.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-(Diethylamino)-2-(hydroxymethyl)phenol involves its interaction with specific molecular targets and pathways. The diethylamino group can participate in hydrogen bonding and other interactions with biological molecules, while the hydroxymethyl group can undergo various chemical transformations. These interactions and transformations contribute to the compound’s biological and chemical effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Functional Group Effects

Benzimidazole Derivatives

- Compound: 5-(Diethylamino)-2-(5-nitro-1H-benzimidazol-2-yl)phenol () Structural Difference: Incorporates a nitro-substituted benzimidazole ring instead of hydroxymethyl. Properties: Exhibits strong antimicrobial activity against E. coli, S. aureus, and fungal strains (MIC values comparable to reference drugs) due to enhanced electron-withdrawing effects from the nitro group, which stabilizes metal-ligand complexes . Synthesis: Formed via metal complexation with Cu(II), Ni(II), and Co(II) salts in methanol, confirmed by FT-IR and atomic absorption spectroscopy .

Azo Derivatives

- Compound: 2-(5-Bromo-2-thiazolylazo)-5-diethylaminophenol () Structural Difference: Contains a bromothiazole azo group (-N=N-) at the 2-position. Properties: Acts as a chelating agent for transition metals; the azo group enables colorimetric detection of metal ions. The bromo substituent increases molecular weight and steric hindrance . Synthesis: Synthesized via diazotization and coupling reactions, characterized by NMR and mass spectrometry .

Imino Derivatives

- Compound: (E)-5-(Diethylamino)-2-[(4-methylphenylimino)methyl]phenol () Structural Difference: Features an imino (-CH=N-) group instead of hydroxymethyl. Properties: Exhibits tautomerism in solution and solid states, studied via X-ray crystallography and DFT calculations. The imino group facilitates π-conjugation, altering UV-vis absorption spectra .

Hydroxyethylamino Derivatives

- Compound: 5-(2-Hydroxyethylamino)-2-methylphenol () Structural Difference: Substitutes diethylamino with hydroxyethylamino and methyl groups. Properties: Increased hydrophilicity due to the hydroxyethyl group but reduced steric bulk compared to diethylamino. Used in hair dyes and pharmaceuticals for improved solubility .

Thermal and Spectroscopic Properties

- Thermal Stability :

- Spectroscopic Characterization: FT-IR: Hydroxymethyl compounds show O-H stretches at ~3200 cm⁻¹, while nitro groups absorb at ~1520 cm⁻¹ (asymmetric) and ~1340 cm⁻¹ (symmetric) . NMR: Diethylamino protons resonate at δ 1.2–1.4 ppm (triplet) and δ 3.3–3.5 ppm (quartet) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.